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molecular formula C10H9ClFNO3 B8656494 Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate

Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate

Cat. No. B8656494
M. Wt: 245.63 g/mol
InChI Key: MQTZUBFGMPIRPO-UHFFFAOYSA-N
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Patent
US09309237B2

Procedure details

TEA (2.28 g, 0.023 mol) was added at once to a solution of 3 g (0.0206 mol) 4-chloro-3-fluoroaniline in 50 ml of DCM and then ethyl 2-chloro-2-oxoacetate (2.81 g, 0.0206 mol) was added dropwise at 0° C. Reaction mixture was stirred at 0° C. for 1 h and then continued at room temperature (RT) for 6 h. The mixture was washed with 25% aqueous solution of K2CO3 (2×50 ml) and water (50 ml). The product was dried over Na2SO4 and evaporated. The residue was washed with ether and dried on the air to give ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate (2′) (3.97 g, 78.6%) as a white powder; LC-MS (APCI+) m/z: calcd for C18H8CIFNO3: 245.03. found: 245 (M+H+).
[Compound]
Name
TEA
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].Cl[C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
TEA
Quantity
2.28 g
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.81 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
continued at room temperature
CUSTOM
Type
CUSTOM
Details
(RT)
CUSTOM
Type
CUSTOM
Details
for 6 h
Duration
6 h
WASH
Type
WASH
Details
The mixture was washed with 25% aqueous solution of K2CO3 (2×50 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried on the air

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(C(=O)OCC)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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